![molecular formula C12H22FN3O B11744284 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11744284.png)
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazole ring, a dimethyl substitution at the 1 and 3 positions, and a propan-2-yloxypropylamine group attached to the pyrazole ring.
Preparation Methods
The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole with a suitable alkylating agent, such as 3-(propan-2-yloxy)propylamine, under basic conditions. The reaction typically takes place in a polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Addition: Addition reactions with electrophiles can occur at the nitrogen atoms of the pyrazole ring, leading to the formation of various addition products
Scientific Research Applications
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be compared with other similar compounds, such as:
5-fluoro-1,3-dimethyl-1H-pyrazole: Lacks the propan-2-yloxypropylamine group, making it less versatile in terms of chemical reactivity and biological activity.
3-(propan-2-yloxy)propylamine: Lacks the pyrazole ring, resulting in different chemical and biological properties.
1,3-dimethyl-1H-pyrazole:
Properties
Molecular Formula |
C12H22FN3O |
|---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C12H22FN3O/c1-9(2)17-7-5-6-14-8-11-10(3)15-16(4)12(11)13/h9,14H,5-8H2,1-4H3 |
InChI Key |
DECRPYIAPYLSNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCCCOC(C)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


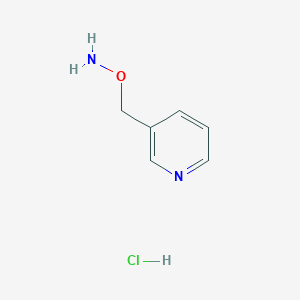
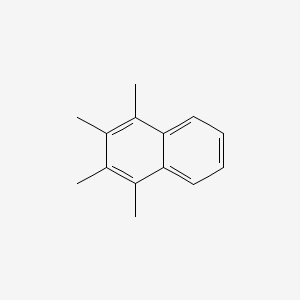
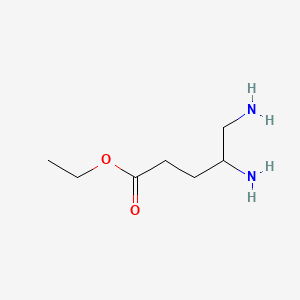
![1-ethyl-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11744210.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744225.png)
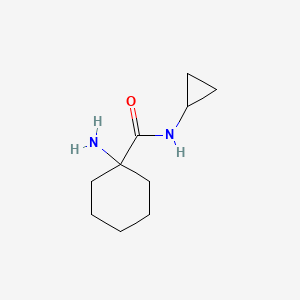
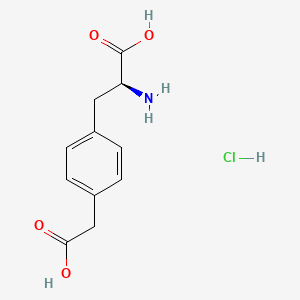
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744252.png)
![3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11744257.png)
![1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744258.png)
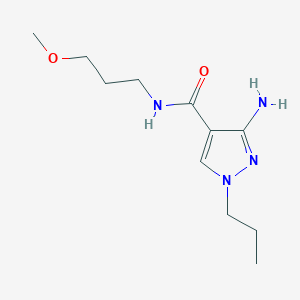
![3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744262.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11744266.png)
![(2S)-2-[(4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid hydrochloride](/img/structure/B11744271.png)
